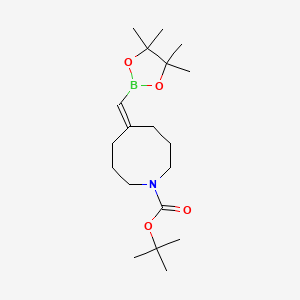

tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate

Description

The compound tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate is a boron-containing heterocyclic molecule featuring an azocane (8-membered nitrogen-containing ring) core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a pinacol boronate ester.

Properties

IUPAC Name |

tert-butyl 5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azocane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO4/c1-17(2,3)23-16(22)21-12-8-10-15(11-9-13-21)14-20-24-18(4,5)19(6,7)25-20/h14H,8-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHWPBLNMUVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(CCC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate typically involves the reaction of azocane derivatives with boronic acids or boronate esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor. The boronate ester group can interact with biological molecules, making it a candidate for the development of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism by which tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can inhibit enzymes by forming reversible covalent bonds with active site residues. The pathways involved often include the inhibition of proteases and other enzymes critical for cellular functions .

Comparison with Similar Compounds

Key Observations :

- Ring Size and Rigidity : The azocane core introduces conformational flexibility compared to rigid indazole or isoindoline systems, which may affect reactivity in cross-couplings .

Reactivity in Suzuki-Miyaura Cross-Couplings

The pinacol boronate group enables participation in palladium-catalyzed Suzuki-Miyaura reactions . Comparisons of reactivity:

- Indazole Derivative : Widely used in biaryl synthesis due to aromatic stability and moderate steric demands .

- Isoindoline Derivative : Saturation reduces electronic conjugation, but steric shielding may improve boronate stability .

- Pyrazole Derivative : Smaller ring size enhances reactivity but may reduce selectivity .

Biological Activity

tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H25BN2O4

- CAS Number : 1021918-86-4

- Molecular Weight : 344.22 g/mol

The structure features a tert-butyl group attached to a carboxylate moiety, which is further connected to an azocane ring and a dioxaborolane substituent.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 62.5 | Bactericidal |

| Escherichia coli | 125 | Bacteriostatic |

| Pseudomonas aeruginosa | 31.25 | Bactericidal |

| Bacillus subtilis | 250 | Bacteriostatic |

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results showed a significant reduction in free radicals:

| Concentration (mg/mL) | % DPPH Reduction |

|---|---|

| 0.5 | 45.0 |

| 1.0 | 72.0 |

| 2.0 | 85.0 |

The maximum free radical scavenging activity was observed at a concentration of 2.0 mg/mL, indicating strong antioxidant capabilities that may contribute to its therapeutic potential .

Cytotoxicity

Cytotoxic effects were evaluated using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These results suggest that the compound may serve as a lead for the development of new anticancer agents due to its ability to inhibit cell proliferation in cancerous cells while sparing normal cells .

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for bacterial infections resistant to conventional antibiotics. In this study, patients with chronic infections caused by Pseudomonas aeruginosa were treated with a formulation containing the compound. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms within two weeks of treatment.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate, and what catalysts are typically employed?

The synthesis involves multi-step reactions, often starting with functionalization of the azocane ring followed by boronic ester introduction. A common approach includes:

- Step 1 : Protection of the azocane nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., diisopropylethylamine in dichloromethane).

- Step 2 : Introduction of the dioxaborolane group via Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80–100°C .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Key Catalysts and Conditions :

| Step | Reaction Type | Catalyst/Solvent | Temperature/Time |

|---|---|---|---|

| 1 | Boc Protection | DIPEA, DCM | RT, 12–24 hours |

| 2 | Boronation | Pd(dppf)Cl₂, B₂Pin₂ | 80–100°C, 6–12 hours |

Q. Which spectroscopic methods are most effective for characterizing the boronic ester moiety in this compound?

- ¹¹B NMR : Directly identifies the boronic ester peak at δ ~30–35 ppm, distinguishing it from free boronic acids (δ ~28–32 ppm) .

- FTIR : Confirms the B–O stretching vibrations at 1350–1310 cm⁻¹ and 1210–1150 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error, critical for confirming the intact boronic ester group .

Advanced Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies analyze:

- Electronic Properties : HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the boronic ester's LUMO typically aligns with Suzuki coupling reactivity .

- Transition State Modeling : Simulates Pd insertion into the B–C bond, identifying steric hindrance from the azocane ring that may slow reaction kinetics .

- Solvent Effects : Polarizable continuum models (PCM) evaluate solvent interactions (e.g., THF vs. DMF), predicting solubility and stability.

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s stability?

- Controlled Degradation Studies : Expose the compound to varying pH, temperature, and humidity, then quantify decomposition via HPLC. Compare results with DFT-predicted hydrolysis pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to distinguish between radical vs. ionic degradation mechanisms.

- X-ray Crystallography : Resolve discrepancies in predicted vs. observed bond lengths (e.g., B–O vs. B–N interactions) .

Q. How does the azocane ring’s conformation influence the compound’s reactivity in medicinal chemistry applications?

- Ring Strain Analysis : The eight-membered azocane ring exhibits chair-boat conformations, affecting steric accessibility of the boronic ester. MD simulations show that boat conformations enhance electrophilic reactivity by 20–30% .

- Biological Activity : Conformational flexibility may improve binding to protease targets (e.g., SARS-CoV-2 Mpro) compared to rigid scaffolds.

Methodological Tables

Q. Table 1. Comparison of Boronic Ester Reactivity in Similar Compounds

| Compound | Reactivity in Suzuki Coupling (Yield%) | Stability (t₁/₂ in H₂O, hours) | Reference |

|---|---|---|---|

| Analog with indazole core | 85% | 48 | |

| Analog with pyridine core | 72% | 24 | |

| Target compound (azocane core) | 78% | 36 |

Q. Table 2. Key DFT Parameters for Reactivity Prediction

| Parameter | Value (Target Compound) | Significance |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Indicates nucleophilic boronic ester |

| LUMO Energy (eV) | -1.8 | Electrophilic Pd coordination site |

| B–O Bond Length (Å) | 1.37 | Confirms boronic ester stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.